molecular formula C8H10BrNO2 B8395386 3-bromo-5-(1-hydroxy-1-methylethyl)pyridine-N-oxide

3-bromo-5-(1-hydroxy-1-methylethyl)pyridine-N-oxide

Cat. No. B8395386
M. Wt: 232.07 g/mol
InChI Key: AGMOLZVDHVVHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-(1-hydroxy-1-methylethyl)pyridine-N-oxide is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-5-(1-hydroxy-1-methylethyl)pyridine-N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-5-(1-hydroxy-1-methylethyl)pyridine-N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(5-bromo-1-oxidopyridin-1-ium-3-yl)propan-2-ol

InChI

InChI=1S/C8H10BrNO2/c1-8(2,11)6-3-7(9)5-10(12)4-6/h3-5,11H,1-2H3

InChI Key

AGMOLZVDHVVHMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C[N+](=C1)[O-])Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5-(1-hydroxy-1-methylethyl)pyridine from Step 1 (3.1 mmol) in chloroform (10 mL) was added m-chloroperoxybenzoic acid 70% (1.5 eq) and the resulting mixture was stirred at room temperature for 18 hours. An excess of calcium hydroxide was added and after stirring for 5 minutes, the mixture was filtered through celite and the filtrate was evaporated. The crude material was chromatographed on silica gel eluting with 10% ethanol in methylene chloride (saturated with ammonia) to afford the 3-bromo-5-(1-hydroxy-1-methylethyl)pyridine-N-oxide compound as a solid.
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Synthesis routes and methods II

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